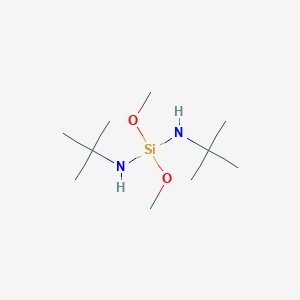
1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- is a chemical compound belonging to the benzotriazepine class This compound is characterized by a triazepine ring fused with a benzene ring, with a chlorine atom at the 7th position and a phenyl group at the 5th position
Preparation Methods
The synthesis of 1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine hydrate in the presence of a base can lead to the formation of the triazepine ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the 7th position.
Scientific Research Applications
1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- can be compared with other benzotriazepine derivatives, such as:
3H-1,4-Benzodiazepin-2-amine, 7-chloro-N-methyl-5-phenyl-: This compound has a similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: Another related compound with variations in the ring structure and functional groups.
The uniqueness of 1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
117054-14-5 |
|---|---|
Molecular Formula |
C14H11ClN4 |
Molecular Weight |
270.72 g/mol |
IUPAC Name |
7-chloro-5-phenyl-3H-1,3,4-benzotriazepin-2-amine |
InChI |
InChI=1S/C14H11ClN4/c15-10-6-7-12-11(8-10)13(18-19-14(16)17-12)9-4-2-1-3-5-9/h1-8H,(H3,16,17,19) |
InChI Key |
ZTJHZWRBADIQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=NC3=C2C=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)


![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)


![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)


![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)
